molecular formula C8H12O3 B11720121 Ethyl 2-(oxolan-3-ylidene)acetate

Ethyl 2-(oxolan-3-ylidene)acetate

Cat. No.: B11720121
M. Wt: 156.18 g/mol
InChI Key: HSQDLACMABTYTM-UHFFFAOYSA-N
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Description

Ethyl 2-(oxolan-3-ylidene)acetate is an organic compound with the molecular formula C8H12O3. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. This compound is known for its unique structure, which includes an ethyl ester group and a double bond within the oxolane ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(oxolan-3-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 3-hydroxyoxolane under acidic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and precise control of reaction conditions are crucial to obtaining a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(oxolan-3-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond within the oxolane ring to a single bond, yielding saturated derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-(oxolan-3-ylidene)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(oxolan-3-ylidene)acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Ethyl 2-(oxolan-3-ylidene)acetate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(oxetan-3-ylidene)acetate: Contains an oxetane ring instead of an oxolane ring, leading to different chemical properties.

    Ethyl 2-(tetrahydrofuran-3-ylidene)acetate: Features a tetrahydrofuran ring, which is a saturated analog of oxolane.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl 2-(oxolan-3-ylidene)acetate

InChI

InChI=1S/C8H12O3/c1-2-11-8(9)5-7-3-4-10-6-7/h5H,2-4,6H2,1H3

InChI Key

HSQDLACMABTYTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCOC1

Origin of Product

United States

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